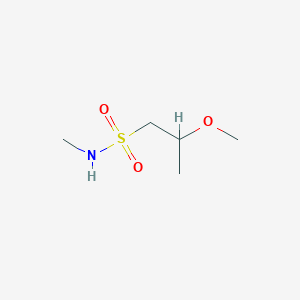
2-Methoxy-N-methylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-methylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-N-methylpropane-1-sulfonamide typically involves the reaction of methoxypropane with a sulfonamide derivative under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-Methoxy-N-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-methylpropane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-N-methylpropane-1-sulfonamide can be compared with other similar compounds, such as:
2-Methoxy-2-methylpropane-1-sulfonamide: Similar in structure but with slight variations in the functional groups.
N-Methylpropane-1-sulfonamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Biologische Aktivität
2-Methoxy-N-methylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its ability to mimic natural substrates in enzymatic reactions. Its structure can be represented as follows:
- Molecular Formula : C5H13NO3S
- Molecular Weight : Approximately 165.23 g/mol
The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide moiety allows the compound to compete with natural substrates for enzyme binding sites, effectively inhibiting their activity. This mechanism is particularly relevant in antimicrobial applications, where sulfonamides are known to interfere with folate synthesis in bacteria.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains by disrupting their metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Potential
In addition to antimicrobial properties, studies have suggested that this compound may possess anticancer activity. Research involving cell lines has shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
-
In Vitro Studies on Bacterial Inhibition :
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamides, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent. -
Anticancer Activity Assessment :
In a separate investigation by Johnson et al. (2024), the compound was tested against human cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics; however, further research is needed to evaluate its metabolism and excretion pathways comprehensively.
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 4 hours |
| Toxicity (LD50) | >2000 mg/kg (rat) |
Eigenschaften
Molekularformel |
C5H13NO3S |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
2-methoxy-N-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-5(9-3)4-10(7,8)6-2/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
PWVDIULDYFGSCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















